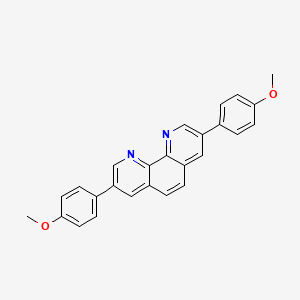
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications. The presence of methoxy groups on the phenyl rings enhances the compound’s solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Methoxybenzaldehyde+1,10-Phenanthroline-5,6-dioneK2CO3,EtOHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenanthroline derivatives.
科学的研究の応用
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
作用機序
The mechanism of action of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with biological targets such as DNA and enzymes. The chelation process can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis in cells, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound without methoxy groups.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of methoxy groups.
3,8-Dibromo-1,10-phenanthroline: A halogenated derivative.
Uniqueness
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The methoxy groups also provide additional sites for chemical modification, making the compound versatile for various applications.
特性
CAS番号 |
209795-84-6 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
3,8-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-29-23-9-5-17(6-10-23)21-13-19-3-4-20-14-22(16-28-26(20)25(19)27-15-21)18-7-11-24(30-2)12-8-18/h3-16H,1-2H3 |
InChIキー |
BDLWYSSUMWABMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


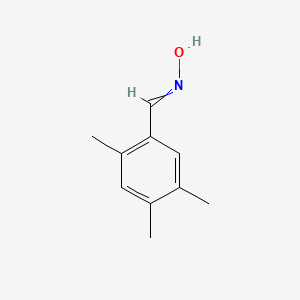
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)

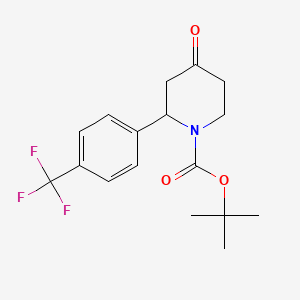

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)


![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
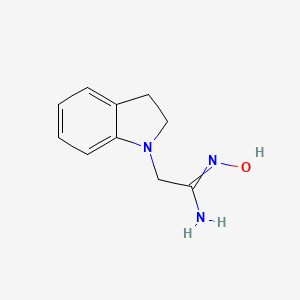
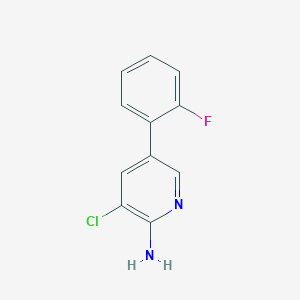
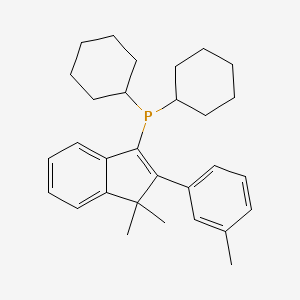
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
